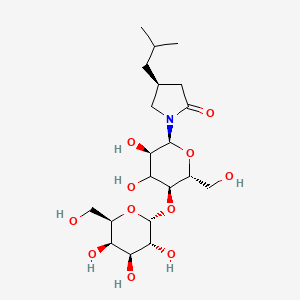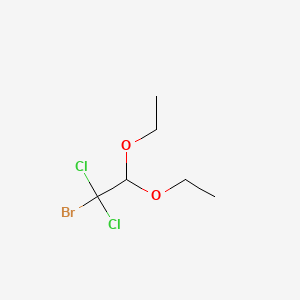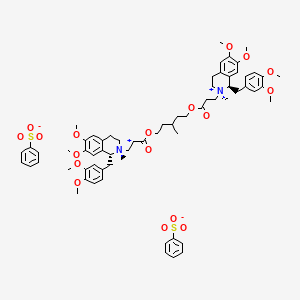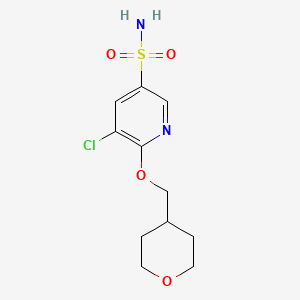![molecular formula C12H16BrNO2 B13865141 methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate](/img/structure/B13865141.png)
methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate is a chemical compound with the molecular formula C12H16BrNO2 It is a derivative of carbamate, characterized by the presence of a bromophenyl group and a methylpropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate typically involves the reaction of 2-bromophenyl isocyanate with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-bromophenyl isocyanate+tert-butyl alcohol→methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include purification steps such as crystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxides, while reduction may produce bromophenyl amines. Substitution reactions can result in a variety of substituted carbamates.
Scientific Research Applications
Methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbamate moiety can form covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(2-bromophenyl)carbamate
- Methyl N-(4-bromophenyl)carbamate
- Methyl N-(3-bromophenyl)carbamate
Uniqueness
Methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate is unique due to the presence of the methylpropan-2-yl group, which imparts distinct steric and electronic properties. This makes it different from other bromophenyl carbamates and can influence its reactivity and biological activity.
Properties
Molecular Formula |
C12H16BrNO2 |
|---|---|
Molecular Weight |
286.16 g/mol |
IUPAC Name |
methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,14-11(15)16-3)8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3,(H,14,15) |
InChI Key |
AZDMXLHFKCAJQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1Br)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2R,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13865068.png)
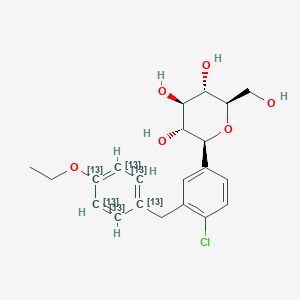
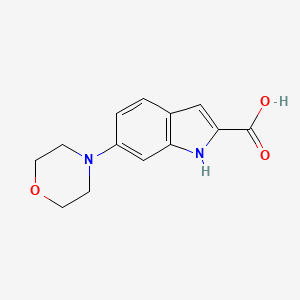
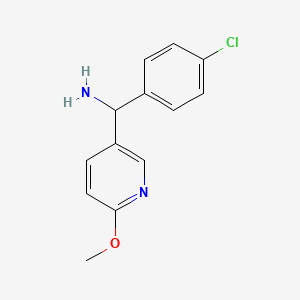
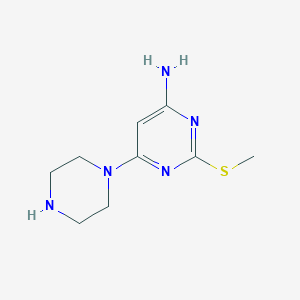
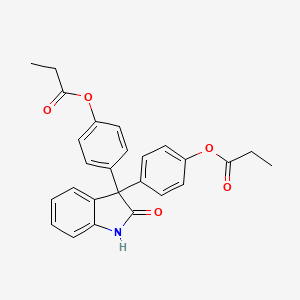


![(3R,5S)-1,3,4,5-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B13865110.png)
